molecular formula C14H7BrF3NO2S B1448752 6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole CAS No. 1972643-27-8

6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole

Cat. No. B1448752
CAS RN: 1972643-27-8
M. Wt: 390.18 g/mol
InChI Key: HQULYFAKUZDRPB-UHFFFAOYSA-N
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Description

6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole is a chemical compound with the molecular formula C14H7BrF3NO2S . It’s a complex organic compound that could be used in various fields such as medicinal chemistry, material science, and environmental studies.

Scientific Research Applications

Fluorescent and Colorimetric Sensing:

  • Fluorescent Probes Sensing Metal Cations : Benzothiazole derivatives have been utilized as fluorescent probes for sensing metal cations like magnesium and zinc. They demonstrate high sensitivity to pH changes and selectivity in metal cations due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Antimicrobial Activity:

  • Antimicrobial Properties : Some benzothiazole derivatives have shown antimicrobial activity. Compounds synthesized using benzothiazole analogues have been tested against various bacterial strains and have shown promising results (Bhagat et al., 2012); (Patel & Baldaniya, 2016).

Biological Potency:

  • Synthesis for Drug Development : Benzothiazole derivatives have been synthesized for potential use in drug development. They serve as a base for creating compounds with targeted actions, such as anticancer agents (Allam et al., 2020).

Corrosion Inhibition:

  • Steel Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. These inhibitors are noted for their stability and high efficiency in protecting steel from corrosion (Hu et al., 2016).

Synthesis and Characterization:

  • Novel Syntheses and Structural Studies : Research has focused on synthesizing new benzothiazole compounds and characterizing their structures, photophysical, and thermal properties. These studies contribute to understanding the versatility of benzothiazole derivatives in various applications (Padalkar et al., 2014).

Catalytic Systems:

  • Catalysis in Organic Synthesis : Benzothiazoles have been used in developing catalytic systems for specific chemical reactions, such as direct arylation of benzothiazole derivatives (Abdellaoui et al., 2016).

Safety and Hazards

This compound, like many other chemicals, should be handled with care. It may cause skin burns and eye damage. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use protective equipment when handling it .

Mechanism of Action

Target of Action

3-Benzothiazole, also known as 6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole, has been found to exhibit a wide range of biological activities and medicinal applications . The primary targets of 3-Benzothiazole are enzymes or proteins such as DNA topoisomerases , protein kinases , and dihydroorotase . These targets play crucial roles in various biochemical pathways and cellular processes.

Mode of Action

3-Benzothiazole interacts with its targets in a specific manner. For instance, it inhibits the activity of dihydroorotase, DNA gyrase, and other enzymes . This interaction results in changes in the normal functioning of these enzymes, thereby affecting the biochemical pathways they are involved in .

Biochemical Pathways

The interaction of 3-Benzothiazole with its targets affects various biochemical pathways. For instance, it inhibits dihydroorotase, an enzyme involved in the de novo pyrimidine biosynthesis pathway . It also inhibits DNA gyrase, an enzyme that plays a crucial role in DNA replication . The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of cell growth and proliferation .

Result of Action

The interaction of 3-Benzothiazole with its targets leads to molecular and cellular effects. For instance, it inhibits the proliferation of certain cancer cells . It also decreases the activity of inflammatory factors IL-6 and TNF-α, and hinders cell migration . These effects contribute to its potential as an anti-cancer and anti-inflammatory agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Benzothiazole. For instance, the presence of tyre-derived particles in the environment can potentially worsen water quality, affecting the environmental stability and action of 3-Benzothiazole

properties

IUPAC Name

6-bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF3NO2S/c15-8-1-6-11-12(7-8)22-13(19-11)20-9-2-4-10(5-3-9)21-14(16,17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQULYFAKUZDRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC3=C(S2)C=C(C=C3)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-benzothiazole?

A1: While the document doesn't provide specific information about 6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole, it mentions the molecular formula and weight of a related compound, methyl 2 (2H)-oxopyrimido [2, 1b] [, ] benzothiazole-4-acetate. It has a molecular formula of C13H10N2O3S and a molecular weight of 274.3 g/mol. []

Q2: What spectroscopic data is available for characterizing benzothiazole derivatives?

A2: Researchers commonly use techniques like IR, 1H NMR, 13C NMR, mass spectrometry, and UV-Vis spectroscopy to characterize benzothiazole derivatives. These methods provide information about the compound's structure, functional groups, and purity. [, , , , , , , ]

Q3: Are there theoretical studies on the properties of benzothiazole derivatives?

A3: Yes, density functional theory (DFT) has been employed to investigate various properties of benzothiazole derivatives, including their electronic structure, reactivity, and inhibitory effects on corrosion. [, ]

Q4: What are some common methods for synthesizing benzothiazole derivatives?

A4: Several methods exist for synthesizing benzothiazole derivatives, including:

  • Condensation reactions: Reacting 2-aminothiophenol with various reagents like carboxylic acids, acid chlorides, or aldehydes. [, , ]
  • Ring expansion reactions: Transforming other heterocycles into benzothiazoles. []
  • Multi-step reactions: Building the benzothiazole ring system through a series of chemical transformations. []

Q5: Can samarium diiodide be used to synthesize benzothiazole-containing heterocycles?

A5: Yes, samarium diiodide (SmI2) has proven effective in converting bis(o-nitrophenyl)disulfides into various heterocycles containing sulfur and nitrogen, including benzothiazolines, benzothiazoles, 2H-1,4-benzothiazines, and 2,3-dihydro-1,5-benzothiazepines. []

Q6: Can benzothiazole derivatives act as 1-aza-1,3-butadienes in chemical reactions?

A6: Yes, benzylidenecyanomethyl-1,3-benzothiazoles can function as 1-aza-1,3-butadienes in Diels-Alder reactions. They demonstrate regioselectivity when reacting with both electron-deficient and electron-rich dienophiles. []

Q7: What are the prominent biological activities of benzothiazole derivatives?

A7: Benzothiazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial activity: Against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , , , ]
  • Anti-inflammatory activity: Reducing inflammation in various models. [, , ]
  • Anticancer activity: Inhibiting the growth of various cancer cell lines. [, , ]
  • Anticonvulsant activity: Suppressing seizures in animal models. [, , ]

Q8: How does the structure of a benzothiazole derivative influence its biological activity?

A8: The type and position of substituents on the benzothiazole ring system significantly impact its biological activity. Modifications at the 2- and 6-positions are particularly influential. [, ] For example, introducing a mercapto group at the 2-position appears crucial for antibacterial activity. []

Q9: Are there any benzothiazole derivatives currently used as drugs?

A9: While the document doesn't mention specific benzothiazole-based drugs, it highlights the therapeutic potential of this class of compounds. The research suggests that benzothiazoles hold promise as lead compounds for developing novel treatments for various diseases. [, , ]

Q10: What are some future directions for research on 3-benzothiazole and its derivatives?

A10: Future research directions could focus on:

  • Structure-activity relationship (SAR) studies: Further exploring the relationship between the structure of benzothiazole derivatives and their biological activity to optimize their potency and selectivity. [, ]

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